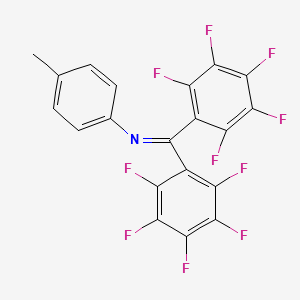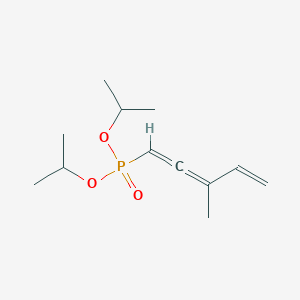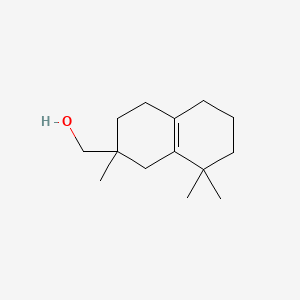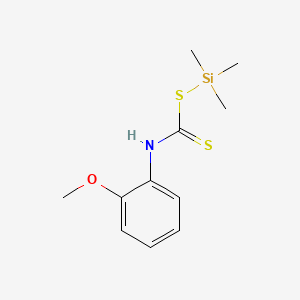![molecular formula C12H18OS B14457972 {[5-(Methylsulfanyl)pentyl]oxy}benzene CAS No. 71933-94-3](/img/structure/B14457972.png)
{[5-(Methylsulfanyl)pentyl]oxy}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[5-(Methylsulfanyl)pentyl]oxy}benzene is a chemical compound known for its unique structure and properties It consists of a benzene ring substituted with a pentyl chain that has a methylsulfanyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(Methylsulfanyl)pentyl]oxy}benzene typically involves the reaction of 5-(methylsulfanyl)pentanol with phenol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation. The process can be summarized as follows:
Starting Materials: 5-(Methylsulfanyl)pentanol and phenol.
Catalyst: Strong acid (e.g., sulfuric acid).
Reaction Conditions: Elevated temperature (around 100-150°C) and inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
{[5-(Methylsulfanyl)pentyl]oxy}benzene undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the oxygen functionalities, typically using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Deoxygenated derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
{[5-(Methylsulfanyl)pentyl]oxy}benzene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[5-(Methylsulfanyl)pentyl]oxy}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfanyl group can participate in redox reactions, altering the activity of target proteins. Additionally, the benzene ring can interact with hydrophobic pockets in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
{[5-(Methylsulfanyl)pentyl]oxy}toluene: Similar structure but with a toluene ring instead of benzene.
{[5-(Methylsulfanyl)pentyl]oxy}phenol: Similar structure but with a hydroxyl group on the benzene ring.
Uniqueness
{[5-(Methylsulfanyl)pentyl]oxy}benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a methylsulfanyl group and a pentyl chain attached to a benzene ring makes it a versatile compound for various applications.
Properties
CAS No. |
71933-94-3 |
|---|---|
Molecular Formula |
C12H18OS |
Molecular Weight |
210.34 g/mol |
IUPAC Name |
5-methylsulfanylpentoxybenzene |
InChI |
InChI=1S/C12H18OS/c1-14-11-7-3-6-10-13-12-8-4-2-5-9-12/h2,4-5,8-9H,3,6-7,10-11H2,1H3 |
InChI Key |
FPGNUKKFOOMRPL-UHFFFAOYSA-N |
Canonical SMILES |
CSCCCCCOC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


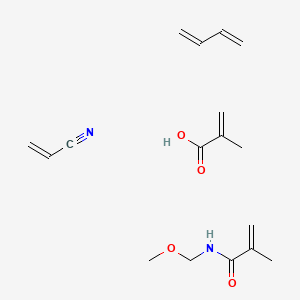




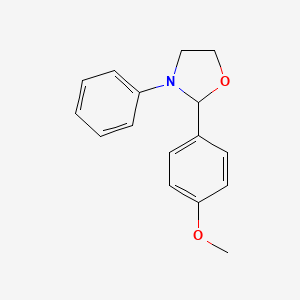

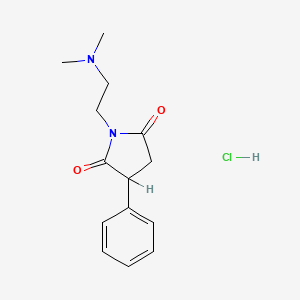
![[[1,1'-Bi(cyclopentane)]-1,1'-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14457951.png)
